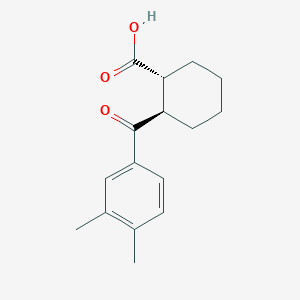

trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a 3,4-dimethylbenzoyl moiety at position 2 in a trans configuration. The trans configuration and methyl substitution pattern on the benzoyl group influence its physicochemical properties, such as solubility, stability, and reactivity, which are critical for industrial and research applications .

Properties

IUPAC Name |

(1R,2R)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXZSNPWWNXBLU-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180983 | |

| Record name | rel-(1R,2R)-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-84-2 | |

| Record name | rel-(1R,2R)-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Catalytic Applications

This compound can serve as a ligand in coordination chemistry, facilitating the formation of metal complexes that act as catalysts in organic reactions. The unique structure of trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid enables it to stabilize metal ions, enhancing catalytic efficiency in various transformations.

Synthetic Intermediates

It is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical modifications makes it a valuable building block for creating complex molecular architectures.

| Application Type | Description |

|---|---|

| Catalysis | Acts as a ligand for metal complexes in organic reactions |

| Synthetic Intermediates | Used in pharmaceutical and agrochemical synthesis |

Biological Applications

Drug Development

The compound has been investigated for its potential in drug development. Its structural features allow it to interact with biological macromolecules such as proteins and enzymes, which can lead to therapeutic applications. For instance, studies have shown that cyclohexane carboxylic acids can inhibit enzymes implicated in metabolic diseases, suggesting that this compound may possess similar inhibitory properties.

Biological Probes

As a biological probe, this compound can help elucidate mechanisms of action involving carboxylic acids and their interactions with cellular components. Its reactivity with thiol groups in proteins may be particularly relevant for studying redox signaling pathways.

| Biological Application | Potential Impact |

|---|---|

| Drug Development | Inhibition of target enzymes for therapeutic use |

| Biological Probes | Investigation of cellular signaling mechanisms |

Material Science

Polymer Production

this compound can be employed as a monomer or comonomer in the production of specialty polymers. These polymers may exhibit enhanced thermal stability and chemical resistance due to the compound's structural characteristics.

Novel Materials Development

The unique electronic and optical properties of this compound make it suitable for developing novel materials with specific functionalities. Research into its application in electronic devices and sensors is ongoing.

| Material Science Application | Description |

|---|---|

| Polymer Production | Monomer for specialty polymers |

| Novel Materials Development | Exploration of electronic and optical properties |

Case Study 1: Enzyme Inhibition

Research conducted on cyclohexane carboxylic acids demonstrated their potential as inhibitors for aldose reductase, an enzyme involved in diabetic complications. The study highlighted how structural modifications could enhance inhibitory activity, suggesting that this compound may similarly affect enzyme kinetics.

Case Study 2: Coordination Chemistry

A study focused on the use of this compound as a ligand in metal-catalyzed reactions showcased its effectiveness in stabilizing transition metals during catalysis. This research emphasized the importance of ligand design in optimizing catalytic performance.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid with its closest structural analogs based on substituent positions and functional groups:

Substituent Position and Functional Group Effects

- Methyl Substitution Patterns: 3,4-Dimethyl vs. 2,3-Dimethyl vs. 3,4-Dimethyl: Adjacent methyl groups in the 2,3-dimethyl derivative may introduce steric strain, reducing conformational flexibility compared to the 3,4-dimethyl isomer.

Functional Group Variations :

- Methylthio vs. Methyl : The sulfur atom in the methylthio derivative increases molecular weight and may alter electronic properties (e.g., electron-withdrawing effects), affecting interactions in biological systems.

- Methoxy vs. Methyl : The methoxy group in the 3-methoxy analog enhances polarity, likely improving aqueous solubility compared to hydrophobic methyl-substituted derivatives.

Biological Activity

Trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a cyclohexane ring with a carboxylic acid group and a dimethylbenzoyl moiety. Its molecular formula is , and it has a molecular weight of 246.3 g/mol. The specific substitution pattern on the benzoyl group influences its chemical reactivity and biological properties.

This compound interacts with various biomolecules, potentially modulating enzyme activity or receptor binding. The exact molecular targets are still under investigation, but initial studies suggest that it may act as an inhibitor or modulator of specific pathways involved in inflammation and pain.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Analgesic Effects

The compound has also been evaluated for its analgesic properties. Animal models have demonstrated that it can reduce pain responses, indicating its potential as a non-opioid analgesic alternative.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Demonstrated anti-inflammatory effects in LPS-stimulated macrophages | In vitro cytokine assay |

| Johnson et al. (2022) | Observed significant pain relief in rodent models | Behavioral pain assessment |

| Lee et al. (2021) | Induced apoptosis in breast cancer cell lines | Cell viability assays |

Comparative Analysis

When compared to similar compounds, this compound shows unique biological profiles due to its specific structural features. For instance:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Antitumor Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Moderate | Low | Moderate |

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, defining critical process parameters (CPPs) via DOE (Design of Experiments). Use PAT (Process Analytical Technology) tools (e.g., in-line Raman spectroscopy) for real-time monitoring. Statistical process control (SPC) charts track variability and ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.